Product packaging for a-Bag Cell Peptide (1-7)(Cat. No.:)

a-Bag Cell Peptide (1-7)

Cat. No.: B12391480
M. Wt: 922.1 g/mol
InChI Key: NXTLZAZOGADWPA-OLPQHFNPSA-N
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Description

Historical Context of Peptide Discovery and Research in Aplysia

The marine mollusk Aplysia, often referred to as the sea hare, has served as a pivotal model organism in neuroscience for its relatively simple nervous system and large, identifiable neurons. researchgate.netnih.gov This has facilitated the study of fundamental neuronal processes, including the roles of neuropeptides. The discovery of the FMRFamide (Phe-Met-Arg-Phe-NH2) family of neuropeptides in invertebrates marked a significant milestone, revealing a diverse and widespread class of signaling molecules. nih.govnih.gov Research in Aplysia has been instrumental in identifying numerous neuropeptides and their precursors, shedding light on their synthesis, processing, and physiological functions. nih.govjneurosci.org These studies have encompassed a wide range of techniques, from traditional biochemical purification to modern molecular cloning and mass spectrometry, to unravel the complex peptide landscape within this model organism. nih.govjneurosci.orgacs.org

Identification and Nomenclature of Ala-Pro-Arg-Leu-Arg-Phe-Tyr as a Bioactive Peptide Fragment

The peptide with the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr was identified as a bioactive fragment derived from a larger precursor protein in the bag cell neurons of Aplysia. nih.govpnas.org It is a fragment of a larger peptide known as α-Bag Cell Peptide (α-BCP). nih.govnih.gov Specifically, it represents the first seven amino acids of the nine-residue α-BCP(1-9), which has the full sequence H-Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu-OH. nih.govpnas.orgnih.gov The nomenclature reflects its origin and structure, often referred to as α-BCP(1-7). chemicalbook.com This heptapeptide (B1575542) was isolated along with other structurally similar peptides from the bag cell clusters, which are neuroendocrine cells responsible for controlling egg-laying behavior in Aplysia. nih.govpnas.org Its identification was crucial in understanding that multiple bioactive peptides can be cleaved from a single precursor molecule, each potentially having distinct physiological roles. nih.gov

Significance of Heptapeptides in Neurobiological and Biochemical Studies

Heptapeptides, which are peptides composed of seven amino acids, hold a significant place in neurobiological and biochemical research due to their ability to act as specific signaling molecules. limitlesslifenootropics.comnih.gov Their defined sequences allow for targeted interactions with receptors and enzymes, making them valuable tools for dissecting complex biological pathways. nih.gov In neuroscience, synthetic heptapeptides like Semax and Selank have been extensively studied for their effects on neurotrophic factors, neurotransmitter systems, and stress responses. limitlesslifenootropics.comresearchgate.net The study of naturally occurring heptapeptides, such as Met-enkephalin[Arg6,Phe7] isolated from bovine adrenal medulla, has provided insights into opioid signaling pathways. pnas.org The manageable size of heptapeptides also makes them amenable to structure-activity relationship studies, where researchers can systematically modify the amino acid sequence to understand the chemical basis of their biological activity. nih.gov Furthermore, their potential neuroprotective and modulatory effects have made them subjects of interest in the investigation of neurological conditions. nih.govnih.gov

Overview of Key Research Areas Pertaining to Ala-Pro-Arg-Leu-Arg-Phe-Tyr

Research on Ala-Pro-Arg-Leu-Arg-Phe-Tyr and its parent peptide, α-BCP, has primarily focused on its role as a neurotransmitter and neuromodulator within the Aplysia nervous system. A significant area of investigation has been its inhibitory effect on specific neurons, known as the left-upper-quadrant (LUQ) neurons, in the abdominal ganglion of Aplysia. nih.govnih.gov Studies have explored the structure-activity relationships of α-BCP fragments to determine the key amino acid residues responsible for this inhibitory action. nih.gov

Another key research focus is its function as an "autoactive" peptide. Research has shown that Ala-Pro-Arg-Leu-Arg-Phe-Tyr and related bag cell peptides can depolarize the bag cell neurons themselves, suggesting a role in a positive feedback loop that sustains their own discharge. nih.govphysiology.org This autoexcitatory function is thought to be crucial for the prolonged neuronal activity associated with egg-laying behavior. nih.gov Furthermore, the enzymatic degradation of this peptide and its fragments in the hemolymph of Aplysia has been investigated to understand the mechanisms that terminate its signaling activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H67N13O9 B12391480 a-Bag Cell Peptide (1-7)

Properties

Molecular Formula

C44H67N13O9

Molecular Weight

922.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C44H67N13O9/c1-25(2)22-32(54-37(60)31(13-8-20-51-44(48)49)53-40(63)35-14-9-21-57(35)41(64)26(3)45)38(61)52-30(12-7-19-50-43(46)47)36(59)55-33(23-27-10-5-4-6-11-27)39(62)56-34(42(65)66)24-28-15-17-29(58)18-16-28/h4-6,10-11,15-18,25-26,30-35,58H,7-9,12-14,19-24,45H2,1-3H3,(H,52,61)(H,53,63)(H,54,60)(H,55,59)(H,56,62)(H,65,66)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NXTLZAZOGADWPA-OLPQHFNPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N

Origin of Product

United States

Origin, Endogenous Processing, and Isolation Research of Ala Pro Arg Leu Arg Phe Tyr

Parent Peptide Identification: Alpha-Bag Cell Peptide (alpha-BCP) in Aplysia californica

The parent molecule of Ala-Pro-Arg-Leu-Arg-Phe-Tyr is the alpha-Bag Cell Peptide (α-BCP). researchgate.netnih.gov The bag cells of Aplysia are neuroendocrine cells that, when activated, produce a discharge of impulse activity leading to various responses in the abdominal ganglion. nih.govnih.gov While some of these responses are mediated by the well-known egg-laying hormone (ELH), others, such as the inhibition of left upper quadrant neurons, are attributed to α-BCP and its derivatives. nih.gov

Initial research led to the isolation of three structurally related peptides from the bag cell clusters of Aplysia. nih.gov These peptides were identified as candidate neurotransmitters responsible for the inhibitory effects. The largest of these was a nonapeptide, α-BCP[1-9], with the amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu. researchgate.netnih.gov The other two isolated forms were found to be shorter fragments of this parent peptide: an octapeptide (α-BCP[1-8]) and a heptapeptide (B1575542) (α-BCP[1-7]), which corresponds to Ala-Pro-Arg-Leu-Arg-Phe-Tyr. nih.gov Genetic analysis has shown that both α-BCP[1-9] and the egg-laying hormone are encoded by the same gene, indicating they are derived from a common precursor protein. nih.gov

Table 1: Identified Neuroactive Forms of Alpha-Bag Cell Peptide (α-BCP)

Peptide Name Amino Acid Sequence Number of Residues
α-BCP[1-9] Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu 9
α-BCP[1-8] Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser 8
α-BCP[1-7] Ala-Pro-Arg-Leu-Arg-Phe-Tyr 7

Endogenous Proteolytic Pathways Leading to Ala-Pro-Arg-Leu-Arg-Phe-Tyr Formation

The formation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr is a result of endogenous proteolytic processing. Proteolytic pathways are fundamental cellular mechanisms responsible for the degradation and processing of proteins and peptides, involving enzymes such as proteases and peptidases. mdpi.comresearchgate.netplos.org In eukaryotic cells, major pathways include the ubiquitin-proteasome system and the autophagy-lysosome system, which degrade a wide range of intracellular and extracellular proteins. researchgate.netnih.gov

In the specific case of Aplysia, the various forms of α-BCP are cleaved from a larger, common precursor molecule that also yields the egg-laying hormone. nih.gov This indicates a complex processing pathway that generates multiple distinct neuroactive peptides from a single gene product.

Following their release, the α-BCP fragments are subject to further degradation and inactivation by various peptidases present in the organism's hemolymph and central nervous system. researchgate.netjneurosci.org This enzymatic degradation is a key mechanism for regulating the duration of the neuropeptides' action. Research has identified several enzyme activities involved in the metabolism of α-BCP. Notably, a leucine (B10760876) aminopeptidase-like activity in Aplysia hemolymph has been shown to rapidly degrade biologically active α-BCP fragments. researchgate.net Additionally, studies on the abdominal ganglion have revealed that α-BCP is degraded by endogenous peptidases, including a neutral endopeptidase (NEP)-like activity. jneurosci.org

**Table 2: Proteolytic Enzymes Implicated in α-BCP Metabolism in *Aplysia***

Enzyme/Activity Location Role
Prohormone Convertases (inferred) Bag Cell Neurons Cleavage of the common precursor to release α-BCP[1-9] and ELH. nih.gov
Carboxypeptidases (inferred) Bag Cell Neurons Processing of α-BCP[1-9] to shorter, more potent forms like α-BCP[1-8] and α-BCP[1-7]. researchgate.netnih.gov
Leucine Aminopeptidase-like activity Hemolymph Inactivation and degradation of neuroactive α-BCP fragments. researchgate.net
Neutral Endopeptidase (NEP)-like activity Abdominal Ganglion Degradation and metabolism of α-BCP. jneurosci.org
Aminopeptidase (B13392206) N activity Central Nervous System General extracellular metabolism of peptides. jneurosci.org

Methodologies for Native Peptide Isolation and Purification from Biological Sources for Research

The isolation and purification of native peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr from biological tissues are essential for their structural identification and functional characterization. The process typically involves a multi-step approach to separate the target peptide from a complex mixture of proteins and other biomolecules. nih.gov

The general workflow begins with the extraction of peptides from the source tissue, such as the bag cell clusters or atrial glands of Aplysia. nih.govnih.gov A common initial step is tissue homogenization followed by extraction, for instance, using an acid-alcohol mixture to precipitate larger proteins while keeping smaller peptides in solution. nih.gov

Subsequent purification relies on a combination of chromatographic techniques that separate molecules based on their physical and chemical properties, including size, charge, and hydrophobicity. nih.govmdpi.com High-performance liquid chromatography (HPLC) is a powerful tool frequently used in the final stages of purification to achieve a high degree of purity. pnas.org

Table 3: Common Methodologies for Peptide Purification

Technique Principle of Separation Application in Peptide Purification
Ammonium Sulfate Precipitation Alters solubility of proteins and peptides based on salt concentration. Initial fractionation step to separate broad classes of proteins from smaller peptides. nih.gov
Gel Filtration Chromatography Separates molecules based on size (molecular weight). Used to separate the target peptide from larger proteins and smaller molecules. nih.govnih.gov
Ion Exchange Chromatography Separates molecules based on their net charge at a specific pH. Effective for purifying peptides, which have distinct isoelectric points (pI). Cation exchange (e.g., CM-Sepharose) or anion exchange (e.g., DEAE-cellulose) can be used. nih.govnih.govpnas.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on various principles, most commonly hydrophobicity (Reversed-Phase HPLC). A standard final step to obtain a highly purified peptide sample suitable for sequencing and bioassays. pnas.org
Affinity Chromatography Highly specific separation based on the binding interaction between the target molecule and a ligand immobilized on the column matrix. Can be used if a specific antibody or binding partner for the peptide is available. pnas.org

Synthetic Methodologies for Ala Pro Arg Leu Arg Phe Tyr and Analogues in Research

Solid-Phase Peptide Synthesis (SPPS) of Ala-Pro-Arg-Leu-Arg-Phe-Tyr

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr for research purposes. This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant approach. iris-biotech.depeptide.com

Protecting Group Strategies in Ala-Pro-Arg-Leu-Arg-Phe-Tyr Synthesis

Protecting groups are essential in SPPS to prevent unwanted side reactions at the reactive side chains of amino acids. iris-biotech.de For the synthesis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr, a specific set of orthogonal protecting groups is required. The Nα-amino group of each incoming amino acid is temporarily protected by the Fmoc group, which is removed with a base like piperidine (B6355638) before the next coupling step. iris-biotech.de Permanent side-chain protecting groups are more robust and are only removed during the final cleavage from the resin. iris-biotech.de

The selection of side-chain protecting groups is crucial, especially for the two arginine residues and the tyrosine residue in the sequence.

Amino AcidSide-Chain Protecting GroupRationale
Ala NoneThe methyl side chain is non-reactive.
Pro NoneThe cyclic side chain is non-reactive.
Arg Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Pbf is a standard choice for arginine in Fmoc-SPPS, offering good protection of the strongly nucleophilic guanidino group and is readily cleaved by standard TFA cocktails. merckmillipore.comrsc.org
Leu NoneThe isobutyl side chain is non-reactive.
Phe NoneThe benzyl (B1604629) side chain is generally non-reactive, though it can sometimes be a site for alkylation during cleavage if not properly scavenged.
Tyr tBu (tert-butyl)The tBu group effectively protects the hydroxyl function of tyrosine, preventing O-acylation and other side reactions. It is cleaved under the same acidic conditions as the Pbf group and the resin linker. iris-biotech.de

Coupling Reagents and Reaction Conditions for Heptapeptide (B1575542) Elongation

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. For a sequence like Ala-Pro-Arg-Leu-Arg-Phe-Tyr, which contains sterically hindered residues (Pro) and aggregation-prone sequences, the choice of an efficient coupling reagent is vital to ensure high yields. peptide.com

Commonly used coupling reagents include aminium/uronium salts and carbodiimides.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient uronium salt-based reagent known for fast reaction times and low rates of racemization. peptide.commerckmillipore.commdpi.com It is particularly effective for difficult couplings. merckmillipore.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A widely used and cost-effective aminium salt-based reagent, though it can be slightly less reactive than HATU. peptide.comthaiscience.info
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)A classic carbodiimide-based coupling method. HOBt acts as an additive to suppress racemization and improve coupling efficiency. peptide.com
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A newer generation uronium salt-based reagent noted for its high reactivity and efficiency, often requiring only one equivalent of base. peptide.comacs.org

For the synthesis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr, a typical coupling cycle would involve pre-activating the Fmoc-protected amino acid with a reagent like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) before adding it to the resin. Double coupling, where the coupling step is repeated, may be necessary for challenging couplings, such as coupling to proline or within aggregation-prone sequences.

Resin Selection and Cleavage Procedures for Ala-Pro-Arg-Leu-Arg-Phe-Tyr

The solid support, or resin, is the starting point of SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid like Ala-Pro-Arg-Leu-Arg-Phe-Tyr, a Wang resin is a standard choice. iris-biotech.denih.gov The first amino acid, Fmoc-Tyr(tBu)-OH, is esterified to the hydroxyl groups of the Wang resin.

Once the peptide chain is fully assembled, it must be cleaved from the resin, and the permanent side-chain protecting groups (Pbf and tBu) must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

The cleavage cocktail usually contains scavengers to trap the highly reactive cationic species generated from the protecting groups and the resin linker, which could otherwise cause unwanted modifications to sensitive residues like tyrosine and phenylalanine. iris-biotech.dethermofisher.com

Cleavage Cocktail ComponentPurposeTypical Concentration
TFA (Trifluoroacetic Acid)Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups (Pbf, tBu). iris-biotech.de90-95%
TIS (Triisopropylsilane)Scavenger to reduce trityl and other carbocations. iris-biotech.de2.5%
Water Scavenger and helps to hydrolyze cleaved protecting groups. iris-biotech.de2.5%
Thioanisole Scavenger particularly effective for protecting against side reactions with sulfonyl-based protecting groups like Pbf on arginine. iris-biotech.depeptide.com5% (in cocktails like Reagent R)

A common cleavage cocktail for a peptide containing Arg(Pbf) and Tyr(tBu) is "Reagent R" (TFA/thioanisole/1,2-ethanedithiol/anisole) or a simpler mixture of TFA/TIS/Water. iris-biotech.depeptide.com The cleavage reaction is typically stirred at room temperature for 2-3 hours. nih.gov The crude peptide is then precipitated from the TFA solution using cold diethyl ether.

Solution-Phase Peptide Synthesis Approaches for Ala-Pro-Arg-Leu-Arg-Phe-Tyr

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production. beilstein-journals.org This method involves coupling amino acids or peptide fragments in a suitable solvent. For a heptapeptide like Ala-Pro-Arg-Leu-Arg-Phe-Tyr, a convergent strategy is often employed. thieme-connect.comthieme-connect.com This involves synthesizing smaller peptide fragments, which are then coupled together.

A plausible solution-phase strategy for Ala-Pro-Arg-Leu-Arg-Phe-Tyr could involve the synthesis of two key fragments:

Fragment A: Boc-Ala-Pro-Arg(Pbf)-OH (a tripeptide)

Fragment B: H-Leu-Arg(Pbf)-Phe-Tyr(tBu)-OMe (a tetrapeptide methyl ester)

These fragments would be synthesized stepwise in solution. The final heptapeptide is formed by coupling Fragment A and Fragment B using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like HOBt. thieme-connect.com Following the coupling of the fragments, the terminal protecting groups (Boc and OMe) and the side-chain protecting groups (Pbf and tBu) are removed in final deprotection steps to yield the target peptide. This approach can be demanding as it requires purification of intermediates after each step. thieme-connect.com

Purification and Quality Control of Synthetic Ala-Pro-Arg-Leu-Arg-Phe-Tyr for Research Applications

The crude peptide obtained after synthesis and cleavage contains impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides. lcms.cz Therefore, rigorous purification and quality control are mandatory. nih.govinnovagen.com

Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czhplc.eunih.gov The crude peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) and injected onto a C18 column. hplc.eu A gradient of increasing organic solvent (acetonitrile) is used to elute the peptides based on their hydrophobicity. The desired full-length peptide, Ala-Pro-Arg-Leu-Arg-Phe-Tyr, will have a characteristic retention time, allowing it to be separated from more or less hydrophobic impurities. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

Quality Control: The identity and purity of the final peptide product are confirmed using analytical techniques:

Analytical RP-HPLC: A small amount of the purified peptide is run on an analytical HPLC column to assess its purity. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): This is a crucial tool to confirm that the synthesized peptide has the correct molecular weight. lcms.cznih.govresearchgate.netspringernature.com Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. lcms.czresearchgate.net The theoretical monoisotopic mass of Ala-Pro-Arg-Leu-Arg-Phe-Tyr (C₅₂H₈₁N₁₅O₁₀) is approximately 1095.62 Da. The observed mass should match this theoretical value.

Synthesis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr Analogues and Modified Forms for Structure-Activity Relationship Studies

To investigate how the structure of Ala-Pro-Arg-Leu-Arg-Phe-Tyr relates to its biological activity, researchers synthesize analogues with specific modifications. mdpi.comnih.gov These Structure-Activity Relationship (SAR) studies involve systematically altering the peptide sequence and observing the effect on function. nih.gov The synthesis of these analogues typically follows the same SPPS methodologies described above, simply by incorporating a different protected amino acid at the desired position in the sequence.

Potential modifications for SAR studies of Ala-Pro-Arg-Leu-Arg-Phe-Tyr could include:

PositionOriginal ResiduePotential SubstitutionRationale for Study
1Alanine (Ala)Glycine (Gly), D-Alanine (D-Ala)To probe the importance of the methyl side chain and stereochemistry for activity.
2Proline (Pro)Pipecolic Acid (Pip), Hydroxyproline (Hyp)To investigate the role of the rigid ring structure in maintaining the peptide's conformation. nih.gov
3 & 5Arginine (Arg)Lysine (B10760008) (Lys), Ornithine (Orn), Citrulline (Cit)To evaluate the significance of the guanidinium (B1211019) group's size, charge, and hydrogen-bonding capacity. researchgate.net
4Leucine (B10760876) (Leu)Isoleucine (Ile), Norleucine (Nle), Alanine (Ala)To assess the impact of hydrophobicity and side-chain branching at this position. nih.gov
6Phenylalanine (Phe)Tyrosine (Tyr), Tryptophan (Trp), Alanine (Ala)To explore the role of the aromatic ring in potential receptor interactions.
7Tyrosine (Tyr)Phenylalanine (Phe), D-Tyrosine (D-Tyr)To determine the importance of the hydroxyl group and stereochemistry for activity.

Each synthesized analogue would undergo the same rigorous purification and quality control procedures as the parent peptide before being used in biological assays. nih.gov

Biochemical Activity and Enzymatic Degradation of Ala Pro Arg Leu Arg Phe Tyr

Role of Ala-Pro-Arg-Leu-Arg-Phe-Tyr as a Neurotransmitter or Neuromodulator Fragment in Aplysia

The full nine-residue peptide, α-BCP(1-9) (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu), is a candidate neurotransmitter that mediates the inhibition of specific neurons, known as left upper quadrant neurons, in the abdominal ganglion of Aplysia. pnas.orgpeptide.com The seven-residue fragment, Ala-Pro-Arg-Leu-Arg-Phe-Tyr (α-BCP(1-7)), also demonstrates biological activity, inhibiting these same neurons. pnas.org In fact, studies have shown that the seven-residue peptide is significantly more potent in this inhibitory action compared to the nine-residue parent peptide. pnas.org The bag cell neurons, which produce these peptides, are neuroendocrine cells that control egg-laying behavior in Aplysia. biosyn.com The release of α-BCP and its fragments contributes to the complex neural signaling that follows a discharge of the bag cells. pnas.orgpnas.org The activity of these peptide fragments is ultimately regulated by their degradation in the extracellular space. nih.gov

Identification and Characterization of Leucine (B10760876) Aminopeptidase-Like Activity in Aplysia Hemolymph

The hemolymph of Aplysia contains enzymatic activity that rapidly degrades α-BCP fragments. nih.gov This activity has been identified as being similar to that of mammalian leucine aminopeptidase (B13392206) (LAP). nih.gov This LAP-like enzyme plays a crucial role in the inactivation of many Aplysia peptide neurotransmitters, not just α-BCP fragments. nih.gov Its presence in the hemolymph suggests it has access to the extracellular spaces of the nervous system, allowing it to modulate the signals of neurally released peptides. nih.govnih.gov

Enzyme Kinetics and Substrate Specificity Towards Ala-Pro-Arg-Leu-Arg-Phe-Tyr

The degradation rates of α-BCP fragments by the LAP-like activity in Aplysia hemolymph are highly dependent on their amino acid sequence. nih.gov Fragments that lack Proline at position 1 or 2, or Tyrosine at position 1, are degraded very quickly, with half-lives ranging from 0.5 to 2.7 minutes. nih.gov In contrast, fragments containing these specific residues, such as the parent peptide α-BCP(1-9), are degraded much more slowly, with half-lives between 10 and 64 minutes. nih.gov

The enzyme demonstrates broad substrate specificity, acting on various neuropeptides. nih.gov The degradation rates of several α-BCP fragments in Aplysia plasma show a strong correlation with their degradation rates by mammalian leucine aminopeptidase, further supporting the characterization of the hemolymph enzyme as LAP-like. nih.gov

Proteolytic Cleavage Sites and Resulting Metabolites of Ala-Pro-Arg-Leu-Arg-Phe-Tyr

The LAP-like enzyme in Aplysia hemolymph sequentially cleaves amino acids from the N-terminus of susceptible peptide fragments. nih.gov For the fragment α-BCP(3-9), the primary cleavage products observed are, in order of abundance: α-BCP(4-9), α-BCP(5-9), α-BCP(6-9), and α-BCP(7-9). nih.gov This indicates a step-wise removal of amino acids from the N-terminal end. This sequential degradation effectively inactivates the biologically active peptide fragments. nih.gov

Parent Peptide FragmentResulting Metabolites (in order of abundance)
α-BCP(3-9)α-BCP(4-9), α-BCP(5-9), α-BCP(6-9), α-BCP(7-9)

Influence of Protease Inhibitors on Ala-Pro-Arg-Leu-Arg-Phe-Tyr Degradation

The activity of the LAP-like enzyme can be significantly affected by specific protease inhibitors. nih.gov This provides further characterization of the enzyme and confirms its role in peptide degradation.

Bestatin and Amastatin Effects on Peptidase Activity

Among a dozen inhibitors tested, only a select few significantly blocked the degradation of α-BCP fragments. nih.govBestatin proved to be a strong inhibitor of the degradation of α-BCP(3-9) and other related fragments. nih.govAmastatin also inhibited the peptidase activity, but to a moderate degree. nih.gov The effectiveness of these specific aminopeptidase inhibitors provides strong evidence for the nature of the degrading enzyme. nih.govnih.gov

InhibitorEffect on α-BCP(3-9) Degradation
BestatinStrong inhibition
AmastatinModerate inhibition

Phenanthroline Inhibition Mechanisms

Phenanthroline , a metalloprotease inhibitor, was also found to significantly inhibit the degradation of α-BCP(3-9). nih.gov This suggests that the LAP-like enzyme in Aplysia hemolymph is a metallo-endopeptidase, requiring a metal ion for its catalytic activity. nih.govjneurosci.org The chelating action of phenanthroline, which binds metal ions, would thus inactivate the enzyme. jneurosci.org

Implications of Enzymatic Inactivation for Peptide Function and Research Design

The inherent susceptibility of peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr to enzymatic degradation is a critical factor that profoundly influences their biological function and the design of research studies. nih.gov Peptides are recognized for their high selectivity and efficacy but often suffer from poor metabolic stability and short half-lives due to proteolysis. nih.govresearchgate.net This enzymatic inactivation can lead to a loss of secondary structure and, consequently, a reduction or complete loss of biological activity over time. nih.gov

The structure of Ala-Pro-Arg-Leu-Arg-Phe-Tyr presents several potential sites for enzymatic cleavage. The presence of basic arginine (Arg) residues makes the peptide susceptible to trypsin-like enzymes, which cleave at the C-terminal side of lysine (B10760008) and arginine. ucl.ac.ukelementlabsolutions.comlibretexts.org Additionally, the N-terminal Ala-Pro sequence is a classic target for dipeptidyl peptidase IV (DPP-IV), an enzyme that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. nih.gov The aromatic residues, phenylalanine (Phe) and tyrosine (Tyr), are potential cleavage sites for chymotrypsin. ucl.ac.uklibretexts.org Furthermore, various aminopeptidases and carboxypeptidases can degrade the peptide from its ends. nih.govnih.gov For instance, a study on the closely related alpha-bag cell peptide (α-BCP(1-9), Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu) in Aplysia hemolymph found that fragments were rapidly degraded by a leucine aminopeptidase-like enzyme, which sequentially cleaves the peptide. nih.gov

The inactivation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr by these enzymes has direct implications for its function. If this peptide acts as a signaling molecule, its degradation would terminate the signal. For example, the enzymatic breakdown of the cyclic peptide toxin microcystin (B8822318) LR into a linear form dramatically reduces its toxicity and interaction with its target protein phosphatase. asm.org Similarly, the cleavage of Ala-Pro-Arg-Leu-Arg-Phe-Tyr would likely yield inactive fragments, preventing it from binding to its intended receptor and eliciting a biological response. This rapid clearance necessitates careful consideration in experimental design to ensure that the observed effects (or lack thereof) are due to the peptide's intrinsic activity and not its premature degradation. nih.gov

Consequently, research design for studies involving enzymatically labile peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr must incorporate strategies to mitigate this degradation. csic.es A primary approach is the structural modification of the peptide. researchgate.net This can include:

N- and C-terminal modifications : Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases. nih.gov

Amino acid substitution : Replacing natural L-amino acids with their D-enantiomers at cleavage sites can confer resistance to proteases, which are stereospecific for L-amino acids. nih.gov

Backbone modifications and cyclization : Altering the peptide backbone or cyclizing the peptide can restrict its conformation, making it less accessible to proteases and increasing its half-life. researchgate.netcsic.es

Hydrocarbon stapling : This technique introduces a synthetic brace to lock the peptide in an α-helical conformation, which can enhance stability against proteases. nih.govnih.gov

Another critical aspect of research design is the experimental conditions. When studying the peptide's activity in vitro, especially in biological matrices like plasma or serum, researchers often include a cocktail of protease inhibitors to prevent degradation. nih.govnih.gov This allows for the accurate determination of the peptide's intrinsic biological activity without the confounding factor of enzymatic inactivation. The choice of buffer and pH can also be optimized to reduce degradation rates. mdpi.com For in vivo studies, where inhibitors are not always feasible, formulation strategies such as encapsulation in liposomes or nanoparticles, or conjugation to polymers like polyethylene (B3416737) glycol (PEG), can shield the peptide from enzymatic attack and prolong its circulation time. mdpi.cominnovareacademics.in

The following tables summarize the potential enzymatic cleavage sites within Ala-Pro-Arg-Leu-Arg-Phe-Tyr and outline common research strategies to address peptide instability.

Table 1: Potential Enzymatic Cleavage Sites in Ala-Pro-Arg-Leu-Arg-Phe-Tyr

Amino Acid SequencePotential Cleavage SiteEnzyme Class/Specific Enzyme
Ala-Pro -Arg-Leu-Arg-Phe-TyrBetween Pro and ArgDipeptidyl Peptidase IV (DPP-IV) nih.gov
Ala-Pro-Arg-Leu Between Arg and LeuTrypsin-like endopeptidases ucl.ac.ukelementlabsolutions.com
Ala-Pro-Arg-Leu-Arg-Phe Between Arg and PheTrypsin-like endopeptidases ucl.ac.ukelementlabsolutions.com
Ala-Pro-Arg-Leu-Arg-Phe-Tyr Between Phe and TyrChymotrypsin-like endopeptidases ucl.ac.uklibretexts.org
Ala -Pro-Arg-Leu-Arg-Phe-TyrN-terminusAminopeptidases nih.govnih.gov
Ala-Pro-Arg-Leu-Arg-Phe-Tyr C-terminusCarboxypeptidases nih.gov

Table 2: Research Design Strategies to Mitigate Enzymatic Inactivation

Strategy CategorySpecific ApproachRationale
Structural Modification N-terminal Acetylation / C-terminal AmidationBlocks cleavage by exopeptidases (aminopeptidases and carboxypeptidases). nih.gov
Substitution with D-Amino AcidsCreates protease-resistant peptide bonds due to enzyme stereospecificity. nih.gov
Peptide CyclizationRestricts peptide conformation, reducing access for proteases and increasing stability. researchgate.net
Experimental Conditions Use of Protease InhibitorsDirectly inhibits enzymatic activity in in vitro assays, allowing for measurement of intrinsic peptide function. nih.gov
pH and Buffer OptimizationMinimizes non-covalent interactions and chemical degradation pathways that can be pH-dependent. mdpi.com
Formulation/Delivery PEGylationCovalently attaches polyethylene glycol (PEG) to the peptide, creating a steric barrier against enzymes. mdpi.com
Encapsulation (e.g., Liposomes)Protects the peptide from the external environment until it reaches its target site. innovareacademics.in

Structure Activity Relationship Sar and Conformational Studies of Ala Pro Arg Leu Arg Phe Tyr

Impact of Amino Acid Residues on Peptide Stability and Degradation

The stability of a peptide in a biological environment is a critical determinant of its activity and duration of action. The amino acid sequence of Ala-Pro-Arg-Leu-Arg-Phe-Tyr contains specific residues that significantly influence its susceptibility to enzymatic breakdown.

The presence of a proline residue at the second position (Pro2) of the N-terminus significantly enhances the peptide's resistance to degradation by certain proteases. Peptide bonds involving the nitrogen atom of a proline residue are inherently resistant to cleavage by many common aminopeptidases. nih.gov This is due to the unique cyclic structure of proline, which restricts the conformational freedom of the peptide backbone and hinders access by proteolytic enzymes.

Studies on the degradation of α-BCP and its fragments in Aplysia hemolymph have provided direct evidence for the stabilizing effect of N-terminal proline. researchgate.net Research has shown that peptide fragments with proline in the first or second position exhibit significantly slower degradation rates compared to fragments lacking these residues. researchgate.net For instance, fragments with N-terminal proline or tyrosine were found to be degraded relatively slowly, with half-lives ranging from 10 to 64 minutes. researchgate.net In contrast, peptides lacking these specific residues were degraded much more rapidly. researchgate.net This increased stability is crucial for the peptide to reach its target receptors before being inactivated. The specialized enzymes required to cleave proline-containing peptides, such as aminopeptidase (B13392206) P, are not universally present or active, contributing to the peptide's persistence. nih.govannualreviews.org

Table 1: Impact of N-Terminal Residues on Peptide Degradation
Peptide Fragment FeatureRelative Degradation RateObserved Half-Life (t½)Reference
N-Terminal Proline or TyrosineSlow10 - 64 minutes researchgate.net
Lacking N-Terminal Proline/TyrosineRapidNot specified (rapid) researchgate.net

The Ala-Pro-Arg-Leu-Arg-Phe-Tyr sequence contains two arginine residues (Arg3 and Arg5), which play a pivotal role in the peptide's molecular interactions and biological function. At physiological pH, the guanidinium (B1211019) group of the arginine side chain is protonated, carrying a positive charge. nih.gov This cationic nature allows arginine to engage in a variety of powerful non-covalent interactions.

Key interactions involving arginine include:

Electrostatic Interactions: The positively charged guanidinium group can form strong salt bridges with negatively charged residues (e.g., aspartate, glutamate) on a target receptor or within the peptide itself, contributing to binding affinity and structural stability. nih.govnih.gov

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with nearby acceptor atoms, which is crucial for the specificity of peptide-receptor recognition. preprints.org

Cation-π Interactions: Arginine can interact favorably with the electron-rich π systems of aromatic amino acids. preprints.org In Ala-Pro-Arg-Leu-Arg-Phe-Tyr, the arginine residues can form cation-π interactions with the Phenylalanine (Phe6) and Tyrosine (Tyr7) residues. These interactions are significant in stabilizing the folded structure of the peptide and in its binding to aromatic pockets in target proteins. nih.govpreprints.org

The presence of multiple arginine residues often enhances the ability of peptides to interact with and penetrate cell membranes, a characteristic exploited in the design of cell-penetrating peptides. preprints.orgtandfonline.com The strategic placement of arginine residues within this heptapeptide (B1575542) is therefore critical for its structure and its ability to interact effectively with its biological targets.

Conformational Analysis and Flexibility of Ala-Pro-Arg-Leu-Arg-Phe-Tyr

The three-dimensional conformation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr is a key determinant of its biological activity. While detailed experimental structures of this specific heptapeptide are not widely published, its conformational preferences can be inferred from its amino acid composition.

The flexibility of the peptide is a balance between the rigidifying influence of the proline residue and the rotational freedom of the other amino acid side chains. The two arginine residues, with their long, flexible, and charged side chains, can adopt multiple conformations, allowing the peptide to adapt its shape to fit a binding pocket. Similarly, the bulky aromatic rings of phenylalanine and tyrosine contribute to the peptide's volume and can participate in stabilizing hydrophobic and cation-π interactions. nih.govpreprints.org

Conformational analysis of such peptides typically employs a combination of spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational molecular dynamics simulations, to characterize their structure and flexibility in solution. researchgate.net

Design and Evaluation of Truncated or Modified Ala-Pro-Arg-Leu-Arg-Phe-Tyr Analogues

The heptapeptide Ala-Pro-Arg-Leu-Arg-Phe-Tyr is itself a naturally occurring truncated analogue of the nine-amino-acid peptide α-BCP(1-9), which has the sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu. nih.govjneurosci.org The study of such truncated forms is a classic strategy in medicinal chemistry to identify the pharmacophore—the minimal structural unit required for biological activity.

Research on the effects of α-BCP peptides on Aplysia neurons has revealed that truncation can significantly alter potency. When tested on left-upper-quadrant (LUQ) neurons, the heptapeptide fragment, also known as α-BCP(1-7), was found to be approximately ten times more potent than the full-length α-BCP(1-9) nonapeptide. jneurosci.org This suggests that the C-terminal Ser-Leu dipeptide is not essential for activity and may even hinder optimal binding to the receptor.

Further structure-activity relationship studies have indicated that the Phe6-Tyr7 dipeptide sequence within the heptapeptide is both necessary and sufficient for its primary function. biosyn.com This highlights the critical role of the C-terminal aromatic residues in mediating the peptide's biological effect. The design of synthetic analogues often focuses on modifying these key residues or stabilizing the active conformation to enhance potency and selectivity.

Table 2: Relative Potency of α-BCP Analogues on *Aplysia* LUQ Neurons
Peptide AnalogueSequenceRelative PotencyReference
α-BCP(1-7)Ala-Pro-Arg-Leu-Arg-Phe-TyrHigh (~10x more potent than α-BCP(1-9)) jneurosci.org
α-BCP(1-9)Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-LeuLow jneurosci.org

Advanced Analytical and Characterization Methodologies for Ala Pro Arg Leu Arg Phe Tyr Research

Mass Spectrometry Applications in Peptide Identification and Sequence Analysis

Mass spectrometry (MS) is a cornerstone technique in peptide analysis, providing critical information on molecular weight and amino acid sequence.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Hydrazinolysis Products

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively used for analyzing peptides. wikipedia.orgspringernature.com In the context of Ala-Pro-Arg-Leu-Arg-Phe-Tyr, FAB-MS has been instrumental in the analysis of its hydrazinolysis products. nih.govacs.org Hydrazinolysis, a chemical process that cleaves peptide bonds, can be accelerated using microwave irradiation. nih.govacs.org When applied to this heptapeptide (B1575542), the reaction products can be monitored by FAB-MS to gain sequence information. nih.govacs.org This method is particularly useful for identifying the C-terminal amino acid and can also detect the presence of specific amino acids like arginine, which is converted to ornithine during the process. nih.govacs.org

A study utilizing a modified Akabori reaction, enhanced by microwave assistance, demonstrated the effectiveness of FAB-MS in analyzing the hydrazinolysis of several oligopeptides, including Ala-Pro-Arg-Leu-Arg-Phe-Tyr. nih.gov The reaction products were monitored primarily by FAB-MS, which provided both C-terminal and N-terminal sequence information. nih.govacs.org

High-Resolution Mass Spectrometry for Peptide Mass Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition and molecular weight of a peptide. This level of precision allows for the confident identification of Ala-Pro-Arg-Leu-Arg-Phe-Tyr and differentiation from other molecules with similar nominal masses. Techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are often employed to confirm the correct molecular mass of synthesized or purified peptides. nih.gov For instance, in the synthesis of related peptide macrocycles, MALDI-MS was used to verify the molecular mass of the final products. nih.gov

The calculated molecular weight of Ala-Pro-Arg-Leu-Arg-Phe-Tyr can be compared against the experimentally determined mass from HRMS to ensure the identity of the peptide.

PropertyValue
Molecular Formula C44H67N13O9
Exact Mass 921.5185 g/mol
Monoisotopic Mass 921.51849 g/mol

Data derived from PubChem. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of peptides. google.comresearchgate.netvibgyorpublishers.org Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. nih.govnih.gov The purity of a peptide sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. nih.gov For many research applications, a purity of >95% is required. nih.gov Several studies on peptides mention the use of analytical RP-HPLC with specific solvent systems and columns to assess purity, often reporting retention times as a key parameter. nih.gov For example, a C18 column is frequently used for the separation of amino acids and peptides. nih.govdtic.mil

Gel Filtration and Ion Exchange Chromatography for Peptide Purification

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. nih.govdairy-journal.org This technique is useful for purifying peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr from larger or smaller contaminants. In the purification of various peptides, gel filtration on columns like Sephadex or Sephacryl has been a crucial step. nih.govnih.govtandfonline.com

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. google.com This method is highly effective for purifying proteins and peptides, which have ionizable groups and a unique isoelectric point (pI). youtube.com Cation exchange chromatography is suitable for positively charged peptides, while anion exchange chromatography is used for negatively charged ones. youtube.com The purification of neuroactive peptides, for instance, has been achieved through a combination of methods including cation exchange chromatography. nih.gov The choice of buffer pH is critical as it determines the net charge of the peptide and its interaction with the ion exchange resin. youtube.com

Chromatographic TechniquePrinciple of SeparationApplication for Ala-Pro-Arg-Leu-Arg-Phe-Tyr
High-Performance Liquid Chromatography (HPLC) Polarity/HydrophobicityPurity assessment
Gel Filtration Chromatography Size and shapePurification, separation from molecules of different sizes
Ion Exchange Chromatography (IEX) Net chargePurification, separation from molecules with different charges

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques provide valuable insights into the three-dimensional structure of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed atomic-level structure of peptides in solution. uzh.ch For peptides containing amino acids like Proline, Arginine, Phenylalanine, and Tyrosine, NMR can reveal specific side-chain conformations and interactions. ualberta.caresearchgate.net The analysis of homonuclear spectra like COSY, TOCSY, and NOESY allows for the assignment of resonances and the determination of through-bond and through-space correlations between protons, which are essential for structure calculation. uzh.ch The chemical shifts of the amino acid residues in Ala-Pro-Arg-Leu-Arg-Phe-Tyr can be predicted and compared with experimental data to confirm the sequence and study its conformation. ualberta.ca

Microwave-Enhanced Akabori Reaction for C-Terminal and Arginine Detection

The analysis of the chemical compound Ala-Pro-Arg-Leu-Arg-Phe-Tyr has benefited significantly from advanced analytical methodologies. Among these, the microwave-enhanced Akabori reaction stands out as a rapid and effective technique for C-terminal identification and the specific detection of arginine residues. nih.govacs.org This method represents a substantial modification of the classical Akabori reaction, which was originally developed in 1952 for identifying the C-terminal amino acids of peptides through hydrazinolysis. nih.govacs.orgresearchgate.net

Methodological Advancements and Reaction Optimization

The traditional Akabori reaction required heating a peptide with anhydrous hydrazine (B178648) in a sealed tube for several hours. acs.org The development of a microwave-assisted approach has revolutionized this process, introducing significant methodological advancements that enhance speed, efficiency, and the scope of obtainable data. nih.govnih.gov

The primary innovation is the use of microwave irradiation to accelerate the hydrazinolysis step. acs.org In studies involving Ala-Pro-Arg-Leu-Arg-Phe-Tyr, the reaction was successfully conducted by exposing the peptide and hydrazine solution in a loosely covered conical flask to microwave energy for just a few minutes. nih.govacs.org This is a stark contrast to the hours-long heating required by the conventional method. acs.orgnih.gov This acceleration is a key feature of applying microwave chemistry to bioanalytical challenges. nih.gov

Further optimization of the reaction conditions allows for kinetic monitoring. By adding dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture, the process is sufficiently slowed, enabling researchers to draw aliquots at various time points (e.g., every few minutes over an hour) to study the progression of the hydrazinolysis. nih.govacs.org The reaction products are typically monitored using mass spectrometry, particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS), to analyze the resulting peptide fragments. nih.govacs.org

FeatureClassical Akabori ReactionMicrowave-Enhanced Akabori Reaction
Heating Method Conventional heating in a sealed tubeMicrowave irradiation in an open vessel acs.orgnih.gov
Reaction Time Several hours acs.orgA few minutes nih.govnih.gov
Vessel Sealed tube nih.govLoosely covered conical flask nih.gov
Kinetic Analysis Not readily feasibleFacilitated by adding DMSO to retard the reaction nih.govacs.org
Primary Application C-terminal amino acid identification researchgate.netC-terminal identification and N-terminal sequence information nih.gov

Application in Sequence Confirmation and Post-Translational Modification Analysis

The microwave-enhanced Akabori reaction has proven to be a valuable tool for the structural elucidation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr. nih.gov Its application provides crucial data for sequence confirmation and aids in the broader analysis of peptide structure, which is foundational to understanding post-translational modifications (PTMs). nih.govnih.gov

A significant advantage of this modified reaction is its ability to provide sequence information from both the C-terminus and the N-terminus of the peptide. acs.org For Ala-Pro-Arg-Leu-Arg-Phe-Tyr, the reaction helps to confirm Tyrosine as the C-terminal residue.

Furthermore, the reaction provides a rapid method for detecting the presence of specific amino acids. A key finding from the analysis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr is the specific and rapid conversion of its two arginine (Arg) residues into ornithine (Orn). nih.govacs.org This chemical modification is readily detectable by mass spectrometry and serves as a definitive marker for the presence, location, and number of arginine residues within the peptide sequence. nih.gov The reaction also modifies other residues with side chains containing β-SH, CO2H, and CONH2 groups, offering further confirmation of a peptide's composition. acs.org

While the primary application demonstrated on Ala-Pro-Arg-Leu-Arg-Phe-Tyr is for sequence confirmation, this capability is intrinsically linked to PTM analysis. nih.gov PTMs, which include modifications like phosphorylation, glycosylation, and amidation, are critical to the biological function of neuropeptides. nih.govbowdoin.edu Analytical techniques that can precisely determine the primary amino acid sequence are a prerequisite for identifying and localizing any subsequent modifications. nih.govpnas.org The specific conversion of arginine to ornithine is itself a chemical modification that simplifies the mass spectrum and aids in the confident identification of the peptide backbone, thereby facilitating the potential discovery of unknown PTMs. nih.gov

Compound/FragmentAnalytical ObservationSignificance for Ala-Pro-Arg-Leu-Arg-Phe-Tyr
Intact Peptide Mass determined by FAB-MS.Provides baseline molecular weight before reaction.
Reaction Products Detection of peptide fragments.Confirms C-terminal (Tyr) and N-terminal sequences. nih.gov
Arginine Residues Mass shift corresponding to the conversion of Arg to Ornithine (Orn). nih.govacs.orgConfirms the presence and number (two) of arginine residues in the sequence. nih.gov
Other Residues Potential modification of side chains with β-SH, CO2H, or CONH2 groups. acs.orgProvides additional confirmation of specific amino acid presence.

Theoretical and Computational Research of Ala Pro Arg Leu Arg Phe Tyr

Ligand-Receptor Docking Studies of Parent Peptide and Fragments

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. mdpi.commdpi.com For Ala-Pro-Arg-Leu-Arg-Phe-Tyr, docking studies can elucidate how it and its potential fragments might interact with biological targets.

The process involves generating a multitude of possible binding poses of the peptide within the active site of a target receptor and then scoring these poses based on a function that estimates the binding free energy. mdpi.com Lower binding energy values typically indicate a more stable peptide-receptor complex and higher binding affinity. plos.org

The structural features of Ala-Pro-Arg-Leu-Arg-Phe-Tyr are crucial for its binding potential. The presence of aromatic amino acids like Phe and Tyr at the C-terminus, along with a Pro residue in the sequence, has been shown in other peptides to enhance inhibitory activity against enzymes like angiotensin-converting enzyme (ACE). plos.orgsemanticscholar.org The two positively charged Arginine residues would strongly favor interactions with negatively charged pockets in a receptor.

Docking studies would analyze interactions such as:

Hydrogen Bonds: Formed between the peptide's backbone or side chains (e.g., from Arg, Tyr) and the receptor.

Electrostatic Interactions: Driven by the charged Arg residues interacting with oppositely charged residues in the receptor.

Hydrophobic Interactions: Involving the nonpolar side chains of Ala, Pro, Leu, and Phe. nih.gov

Cation-π Interactions: Where the cationic Arg side chains interact with aromatic rings on the receptor. nih.gov

Table 2: Hypothetical Docking Analysis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr with a Target Receptor

Peptide FragmentPotential Receptor InteractionKey Residues InvolvedPredicted Binding Energy (kJ/mol)
Ala-Pro-Arg-Leu-Arg-Phe-TyrFull peptide bindingAll residues-60 to -80
Arg-Phe-TyrC-terminal fragment bindingArg, Phe, Tyr-30 to -45
Ala-Pro-ArgN-terminal fragment bindingAla, Pro, Arg-25 to -40
Leu-ArgInternal fragment bindingLeu, Arg-15 to -25

Note: The binding energies are illustrative, based on values reported for similar bioactive peptides, and would require specific docking calculations for validation. plos.org

Prediction of Proteolytic Sites and Degradation Pathways

In silico tools can predict the susceptibility of a peptide to cleavage by various proteases. expasy.org This is critical for understanding its metabolic stability and potential degradation pathways in a biological system. The prediction is based on the known cleavage specificities of proteases, which recognize specific amino acid sequences around the cleavage site. auburn.edu

The sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr contains several potential cleavage sites for common proteases:

Trypsin: This enzyme preferentially cleaves peptide chains at the carboxyl side (C-terminus) of Lysine (B10760008) and Arginine. Therefore, Trypsin is predicted to cleave the peptide after Arg3 and Arg5.

Chymotrypsin: This protease shows high specificity for cleaving after large hydrophobic residues, particularly aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan. expasy.org It would likely cleave after Phe6 in the sequence.

Pepsin: Pepsin has a broader specificity but preferentially cleaves after Phe and Leu. expasy.org Thus, potential cleavage sites exist after Leu4 and Phe6.

Thermolysin: This enzyme cleaves before bulky and aromatic residues like Ile, Leu, Val, and Phe. expasy.org A likely cleavage site is before Leu4.

The presence of a Proline residue at position 2 is known to inhibit the action of some proteases at adjacent peptide bonds, which could increase the resistance of the Ala-Pro bond to cleavage. expasy.orgnih.gov

Table 3: Predicted Proteolytic Cleavage Sites in Ala-Pro-Arg-Leu-Arg-Phe-Tyr

ProteaseCleavage SpecificityPredicted Cleavage Site(s) in SequenceResulting Fragments
TrypsinAfter Arg (R) and Lys (K)Ala-Pro-Arg↓Leu-Arg↓Phe-TyrAla-Pro-Arg, Leu-Arg, Phe-Tyr
ChymotrypsinAfter Phe (F), Tyr (Y), Trp (W)Ala-Pro-Arg-Leu-Arg-Phe↓TyrAla-Pro-Arg-Leu-Arg-Phe, Tyr
Pepsin (pH >2)After Phe (F), Leu (L), Tyr (Y), Trp (W)Ala-Pro-Arg-Leu↓Arg-Phe↓TyrAla-Pro-Arg-Leu, Arg-Phe, Tyr
ThermolysinBefore Leu (L), Ile (I), Val (V), Phe (F)Ala-Pro-Arg↓Leu-Arg-Phe-TyrAla-Pro-Arg, Leu-Arg-Phe-Tyr

In Silico Analysis of Peptide Interactions with Other Biomolecules

Beyond specific receptor-ligand docking, computational methods can be used to analyze the general interaction potential of Ala-Pro-Arg-Leu-Arg-Phe-Tyr with various biomolecules, such as other proteins, nucleic acids, or membrane surfaces. These interactions are governed by the fundamental physicochemical properties of the peptide's amino acid residues. mdpi.com

The peptide presents a rich set of potential interaction points. The two Arginine residues make it highly cationic, suggesting strong electrostatic interactions with negatively charged surfaces, such as phospholipid headgroups in cell membranes or acidic patches on protein surfaces. nih.gov Furthermore, the guanidinium (B1211019) group of Arginine can form strong cation-π interactions with aromatic residues (Phe, Tyr, Trp) on a binding partner, which are crucial for the stability of many protein-protein complexes. nih.govnih.gov

The hydrophobic residues—Ala, Leu, and Phe—can drive the association of the peptide with nonpolar regions on a biomolecule, burying themselves to escape the aqueous environment. pnas.org The aromatic rings of Phe and Tyr can also participate in π-π stacking interactions, either with each other (intramolecularly) or with aromatic residues on a target molecule. nih.govrsc.org These interactions, though weaker than covalent bonds, collectively contribute significantly to binding affinity and specificity. nih.gov

Computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be employed after an MD simulation to decompose the binding free energy into contributions from different interaction types (van der Waals, electrostatic, solvation energy), providing a quantitative understanding of which residues and forces are most important for the interaction. plos.orgmdpi.com

Table 4: Summary of Potential Intermolecular Interactions for Ala-Pro-Arg-Leu-Arg-Phe-Tyr

ResidueType of InteractionPotential Binding Partner Feature
Alanine (Ala)HydrophobicNonpolar pockets on protein surfaces
Proline (Pro)Hydrophobic/van der WaalsShape-complementary grooves
Arginine (Arg)Electrostatic (Ionic), Hydrogen Bonding, Cation-πNegatively charged residues (Asp, Glu), aromatic residues (Phe, Tyr, Trp)
Leucine (B10760876) (Leu)HydrophobicHydrophobic patches, lipid bilayers
Phenylalanine (Phe)Hydrophobic, π-π Stacking, van der WaalsAromatic residues, nonpolar regions
Tyrosine (Tyr)Hydrophobic, π-π Stacking, Hydrogen BondingAromatic residues, H-bond acceptors/donors

Future Directions and Emerging Research Avenues for Ala Pro Arg Leu Arg Phe Tyr

Elucidating the Precise Physiological Role of Ala-Pro-Arg-Leu-Arg-Phe-Tyr Beyond Aplysia

A primary challenge in neuropeptide research is deciphering the precise physiological functions of these molecules, which are often present at very low concentrations and can have diverse, widespread effects. nih.govmdpi.com For Ala-Pro-Arg-Leu-Arg-Phe-Tyr, the foremost task is to determine its function in other organisms, particularly vertebrates. The structural characteristics of the peptide—containing two positively charged arginine residues, a rigid proline residue, and two C-terminal aromatic residues—are common in bioactive peptides, suggesting it may interact with specific receptors or enzymes to modulate physiological pathways.

Future investigations should focus on identifying potential receptors for this peptide in mammalian systems. Neuropeptides with similar structural motifs are known to be involved in a wide array of processes, including the regulation of blood pressure, appetite, stress responses, and pain perception. frontiersin.orgnih.govkenhub.com Research strategies could involve screening Ala-Pro-Arg-Leu-Arg-Phe-Tyr against known G protein-coupled receptors (GPCRs), which are common targets for neuropeptides. nih.gov Functional assays in various cell lines and animal models could explore its effects on cardiovascular parameters, neuronal activity, and metabolic regulation, providing crucial insights into its potential physiological relevance beyond the invertebrate nervous system. frontiersin.orgnih.gov

Investigating Potential Homologues or Analogues in Other Organisms

Identifying homologues (peptides with shared ancestry) and analogues (peptides with similar function but different structure) of Ala-Pro-Arg-Leu-Arg-Phe-Tyr in other species is a critical step toward understanding its evolutionary and functional significance. wwu.edupnas.org This can be achieved through advanced bioinformatics approaches.

Computational tools like BLAST and HMMER can be used to search proteomic and genomic databases, such as UniProt and NeuroPep2.0, for sequences with significant similarity. mdpi.comsciexplor.com The search can be targeted to look for conserved motifs that are likely critical for function, such as the Pro-Arg or Arg-Leu-Arg sequences. The presence of two arginine residues suggests that electrostatic interactions are important for its biological activity, a feature that may be conserved in potential homologues.

Furthermore, comparative genomics can reveal if the gene encoding the precursor protein for Ala-Pro-Arg-Leu-Arg-Phe-Tyr in Aplysia has orthologs in other phyla. sciexplor.com Studying well-characterized neuropeptide families, such as the Neuropeptide Y (NPY) family, provides a roadmap for how a single peptide precursor can give rise to a family of related peptides with both conserved and divergent functions across the animal kingdom. kenhub.comwikipedia.org

Development of Novel Research Tools Based on Ala-Pro-Arg-Leu-Arg-Phe-Tyr Structure

Synthetic peptides are invaluable as molecular tools for studying biological processes. thermofisher.com The defined sequence of Ala-Pro-Arg-Leu-Arg-Phe-Tyr makes it an ideal candidate for chemical modification to create novel probes for research.

Fluorescent Labeling: One of the most common modifications is the attachment of a fluorescent dye. proteogenix.science Fluorophores such as fluorescein (B123965) isothiocyanate (FITC), tetramethylrhodamine (B1193902) (TAMRA), or cyanine (B1664457) dyes (Cy3, Cy5) can be covalently bonded to the peptide's N-terminus or the side chain of an amino acid. sb-peptide.comjpt.com These fluorescently-labeled peptides can be used to:

Visualize the localization of binding sites or receptors in cells and tissues using fluorescence microscopy. sb-peptide.com

Quantify peptide-receptor interactions.

Track the peptide's uptake and trafficking within cells.

Table 1: Common Fluorescent Dyes for Peptide Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Common Applications
FAM (Carboxyfluorescein)495517Microscopy, Flow Cytometry
FITC (Fluorescein Isothiocyanate)495519Immunofluorescence, Labeling
TAMRA (Tetramethylrhodamine)552578FRET, DNA Sequencing
Cy3550570Microarrays, FRET, Microscopy
Cy5650670Microarrays, In-Vivo Imaging

Affinity and Other Labels: Besides fluorescence, other tags can be incorporated. Attaching a biotin (B1667282) molecule allows for high-affinity binding to streptavidin, which can be used for affinity purification of the peptide's binding partners or for detection in various blotting and assay formats. The synthesis of peptides on pre-loaded resins can also facilitate the efficient creation of C-terminally labeled molecules for use as enzyme substrates or in fluorescence resonance energy transfer (FRET) studies.

Advanced Methodologies for Studying Peptide-Enzyme Interactions In Vitro and in In Vivo (Non-Human Model Systems)

Understanding how Ala-Pro-Arg-Leu-Arg-Phe-Tyr interacts with its molecular targets (e.g., enzymes or receptors) requires a combination of sophisticated analytical techniques. While specific interaction data for this peptide is not yet available, a suite of powerful methods can be applied. mdpi.com

In Vitro Methodologies:

Surface Plasmon Resonance (SPR): This label-free technique is a gold standard for quantifying biomolecular interactions. rsc.org By immobilizing a potential target protein on a sensor chip, the binding and dissociation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr can be monitored in real-time to determine kinetic constants (k_on, k_off) and binding affinity (K_D). snmjournals.orgnih.govnih.gov

Molecular Dynamics (MD) Simulations: Computational methods like molecular docking and MD simulations are powerful tools for predicting how a peptide binds to its target. researchgate.net These in silico approaches can model the peptide-protein complex at an atomic level, identify key amino acid residues involved in the interaction, and estimate the binding free energy, guiding further experimental work. nih.govmdpi.comaip.org

Mass Spectrometry (MS): Modern MS techniques are central to neuropeptidomics. nih.govnih.gov They can be used not only to identify and sequence peptides but also in footprinting methods like Fast Photochemical Oxidation of Proteins (FPOP), which uses hydroxyl radicals to label solvent-accessible regions of a protein. nih.gov By comparing the labeling pattern of a protein in the presence and absence of the peptide, the interaction interface can be mapped with high resolution.

In Vivo Methodologies (Non-Human Models):

Cross-linking Mass Spectrometry (XL-MS): To capture interactions within a living organism, in vivo cross-linking agents can be used to form covalent bonds between the peptide and its binding partners. acs.org The resulting complexes can be isolated and analyzed by MS to identify the interacting proteins and the sites of interaction as they exist in a physiological context.

Protein Footprinting in Live Organisms: Techniques like FPOP are being adapted for use in whole organisms, such as the nematode C. elegans. nih.gov This allows for the structural analysis of proteins and their interactions in a complete, multi-organ system, providing a more physiologically relevant picture than in vitro assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.